

In-depth Technical Guide: Potential Biological Activities of Fluorinated Pyridine Methanols

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Compound of Interest

Compound Name: (5-Fluoropyridin-3-yl)methanol

Cat. No.: B1218007

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of fluorinated pyridine methanols. The incorporation of fluorine into the pyridine methanol scaffold has been shown to significantly influence their physicochemical properties and biological activities, leading to promising candidates in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Fluorinated pyridine methanols have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, contributing to their improved anticancer potential.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated pyridine methanol derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
FPM-1	A549 (Lung)	7.5 ± 0.6	Doxorubicin	0.8 ± 0.1
MCF-7 (Breast)	5.2 ± 0.4	Doxorubicin	1.1 ± 0.2	
HepG2 (Liver)	9.1 ± 0.8	Doxorubicin	0.9 ± 0.1	
FPM-2	A549 (Lung)	4.8 ± 0.5	Cisplatin	10.5 ± 1.2
MCF-7 (Breast)	3.1 ± 0.3	Cisplatin	12.3 ± 1.5	
HCT116 (Colon)	6.5 ± 0.7	Cisplatin	8.9 ± 0.9	

FPM-1 and FPM-2 are representative examples of fluorinated pyridine methanol derivatives. The specific structures should be referred to in the source literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values listed above were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Fluorinated pyridine methanol compounds
- Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)

- Microplate reader

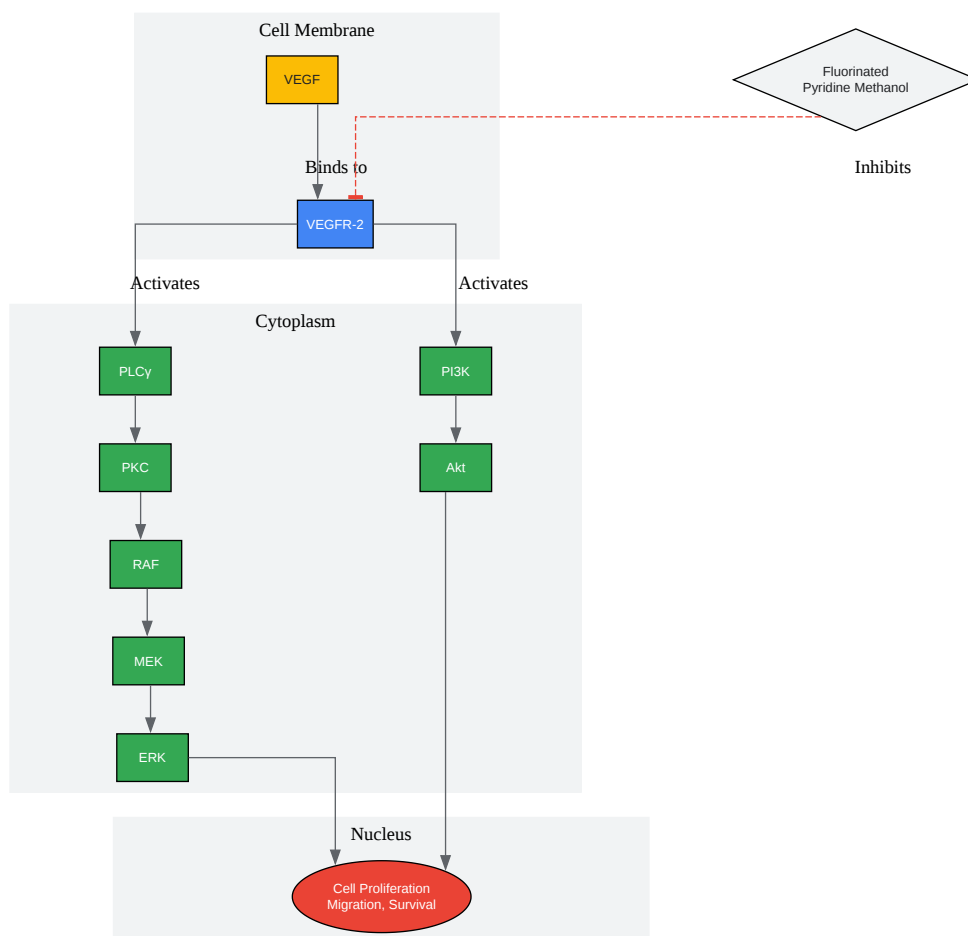
Procedure:

- **Cell Seeding:** Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5×10^3 cells per well in 100 μ L of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** Stock solutions of the fluorinated pyridine methanol compounds are prepared in DMSO. Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 μ L of the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration used for the test compounds.
- **Incubation:** The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium containing MTT is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
- **Absorbance Measurement:** The absorbance of each well is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Anticancer Activity

Fluorinated pyridine methanols may exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key pathways identified include the VEGFR-2, PI3K/Akt/mTOR, and p53/JNK pathways.

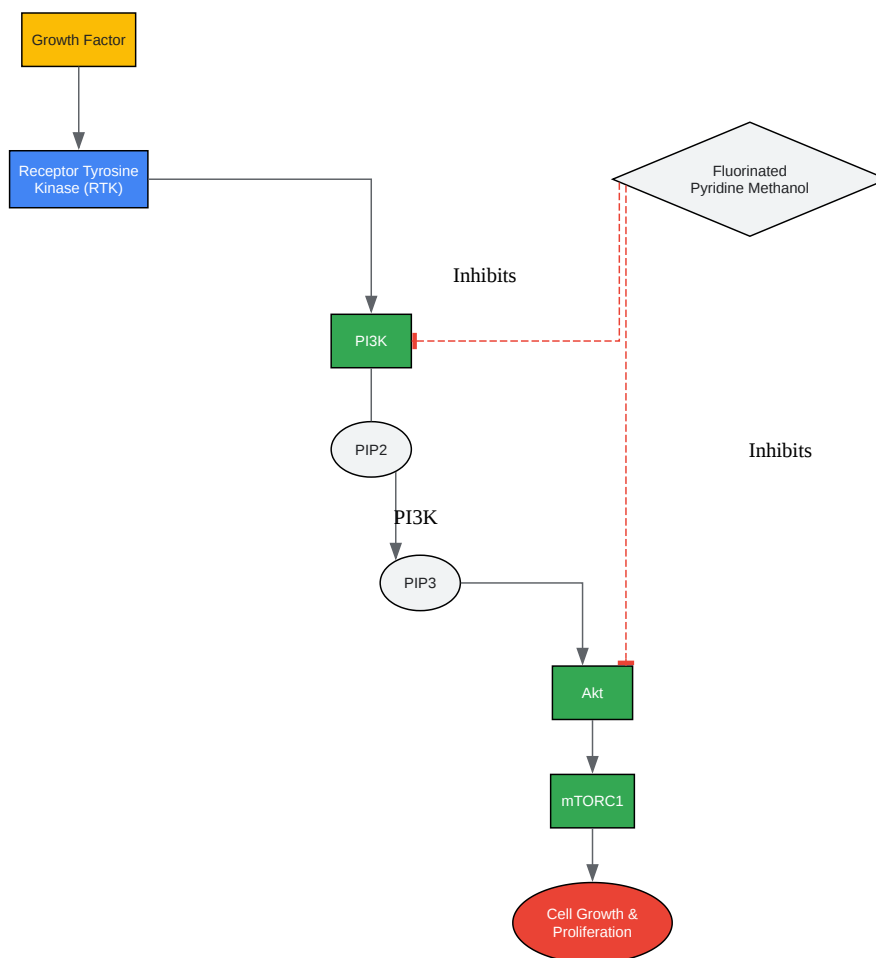
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy.



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Caption: Inhibition of the VEGFR-2 signaling pathway.

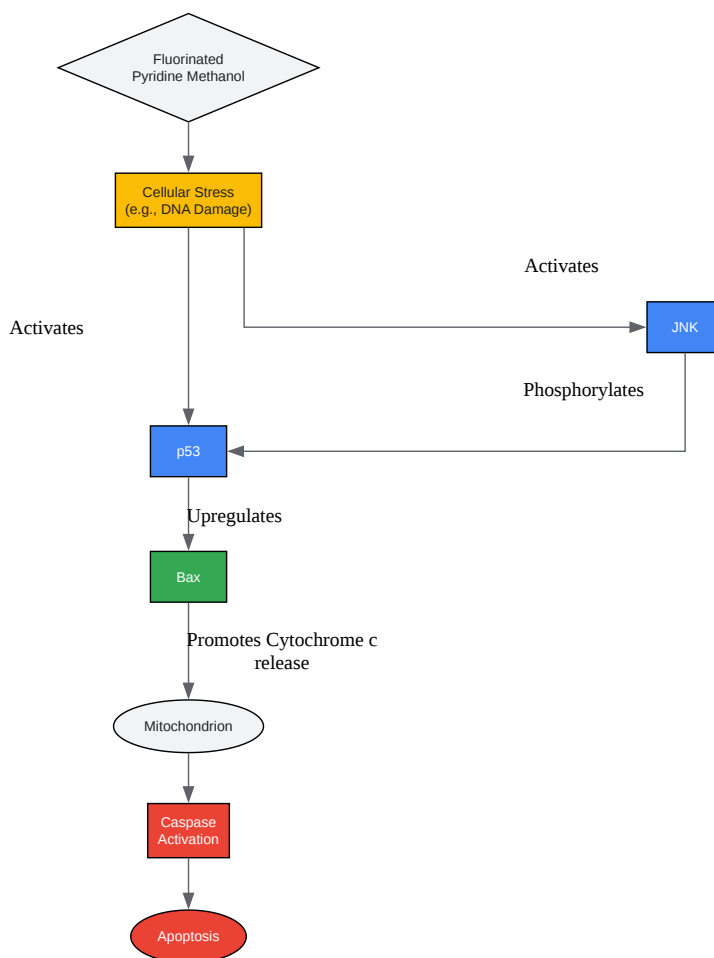
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) pathway play critical roles in inducing apoptosis (programmed cell death) in response to cellular stress, including DNA damage caused by chemotherapeutic agents.



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